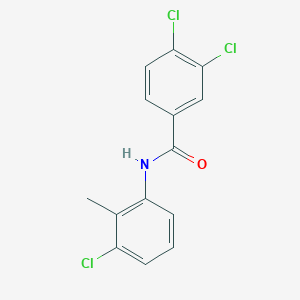

3,4-dichloro-N-(3-chloro-2-methylphenyl)benzamide

Description

3,4-Dichloro-N-(3-chloro-2-methylphenyl)benzamide is a benzamide derivative characterized by a 3,4-dichloro-substituted aromatic ring and an N-(3-chloro-2-methylphenyl) substituent. This structural motif is analogous to synthetic opioid agonists such as AH-7921 and U-47700 but diverges in the nature of the N-substituent, which may significantly alter its pharmacological and physicochemical properties .

Properties

IUPAC Name |

3,4-dichloro-N-(3-chloro-2-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl3NO/c1-8-10(15)3-2-4-13(8)18-14(19)9-5-6-11(16)12(17)7-9/h2-7H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPLDCXAHWQSKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(3-chloro-2-methylphenyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 3-chloro-2-methylaniline. The reaction is carried out in the presence of a base, such as pyridine, and a solvent, such as N,N-dimethylformamide (DMF). The reaction mixture is heated to around 60°C for a few hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(3-chloro-2-methylphenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium thiolate, typically in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

Substitution Reactions: Substituted benzamides with different functional groups.

Oxidation Reactions: Oxidized derivatives, such as carboxylic acids.

Reduction Reactions: Reduced derivatives, such as amines or alcohols.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

3,4-Dichloro-N-(3-chloro-2-methylphenyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Biological Studies: It serves as a tool compound in biological studies to investigate the effects of chlorine substitution on biological activity and molecular interactions.

Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(3-chloro-2-methylphenyl)benzamide is primarily based on its ability to interact with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the amide group play a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on benzamide derivatives with variations in the aromatic ring substitution, N-substituent, and pharmacological profiles.

Structural and Physicochemical Properties

*Estimated based on similar structures. †Predicted using analogous compounds. ‡Calculated from molecular formulas in evidence.

Key Observations :

- N-Substituent Impact: Cyclohexylamine derivatives (AH-7921, U-47700) exhibit opioid activity due to tertiary amines, while aryl-substituted analogs (e.g., quinolin-6-yl, 3-chloro-2-methylphenyl) lack this feature, suggesting divergent pharmacological targets.

- logP Variations : The target compound’s logP (~4.3) aligns with highly lipophilic analogs, favoring blood-brain barrier penetration but risking poor aqueous solubility .

Pharmacological and Toxicological Profiles

- Opioid Agonists (AH-7921, U-47700): These compounds bind to µ-opioid receptors with moderate-to-high affinity, leading to analgesia and euphoria.

- Aryl-Substituted Benzamides: Compounds like 3,4-dichloro-N-(quinolin-6-yl)benzamide and the target compound lack tertiary amines, likely reducing opioid receptor interaction. However, their lipophilicity and aromatic systems may facilitate interactions with other CNS targets (e.g., serotonin or dopamine receptors) .

- Toxicity Considerations : Chlorinated benzamides may pose hepatotoxic risks due to slow metabolic clearance, a concern highlighted for AH-7921 and U-47700 .

Biological Activity

3,4-Dichloro-N-(3-chloro-2-methylphenyl)benzamide is an organic compound with the molecular formula C14H10Cl3NO. It belongs to the benzamide class, which is known for its diverse applications in medicinal chemistry and materials science. This compound features a complex structure characterized by multiple chlorine substitutions and a methyl group, influencing its biological activity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The chlorine atoms and the amide group facilitate hydrogen bonding and other non-covalent interactions with target proteins, modulating their activity and leading to various biological effects.

Antibacterial Activity

Research has demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, studies on related compounds have shown effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Chromobacterium violaceum. In one study, a compound similar to this compound demonstrated zones of inhibition measuring 20.5 mm and 17.0 mm against these bacterial strains, respectively .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. A study indicated that the presence of chlorine atoms in similar benzamide derivatives was crucial for eliciting antiproliferative activity against various cancer cell lines. The structure-activity relationship (SAR) analysis highlighted that modifications in the substitution pattern could enhance potency against cancer cells .

Case Studies

- Antibacterial Efficacy : A comparative study evaluated the antibacterial activity of various benzamide derivatives, including those with chlorine substitutions. The results indicated that compounds with multiple halogen substituents exhibited enhanced antibacterial effects compared to their non-halogenated counterparts .

- Anticancer Screening : In vitro assays demonstrated that benzamide derivatives containing halogens showed promising results in inhibiting cell proliferation in cancer models. The study emphasized the importance of substituent positioning on the aromatic ring for optimizing biological activity .

Synthetic Routes

The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzoyl chloride with 3-chloro-2-methylaniline in a suitable solvent such as N,N-dimethylformamide (DMF). This reaction is often catalyzed by a base like pyridine at elevated temperatures to ensure complete conversion.

| Property | Value |

|---|---|

| Molecular Formula | C14H10Cl3NO |

| Molecular Weight | 303.59 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.